molecular formula C16H15N3O2 B11846307 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one CAS No. 61741-42-2

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one

Cat. No.: B11846307
CAS No.: 61741-42-2
M. Wt: 281.31 g/mol
InChI Key: LAYOKADKDXOBCF-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one typically involves the reaction of 4-chloroquinazoline with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinazoline compounds, and substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as lipase, which plays a role in lipid metabolism. The compound may also interact with other proteins and pathways involved in cell signaling and proliferation, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its anti-cancer properties.

    4-Chloroquinazoline: Used as an intermediate in the synthesis of various quinazoline derivatives.

    4-Hydroxyquinazoline: Studied for its anti-inflammatory and anti-microbial activities.

Uniqueness

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .

Biological Activity

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound features a quinazolinone core with a 4-methoxybenzyl substitution at the amino position, which is believed to enhance its pharmacological profile. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}. The structure includes a bicyclic framework composed of a benzene ring fused to a pyrimidine ring, with the methoxy group contributing to its lipophilicity and potential receptor interactions.

Biological Activities

Anticancer Activity
Quinazolinones have been extensively studied for their anticancer properties. Research indicates that derivatives like this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in the proliferation of cancer cells .

Antimicrobial Properties
Quinazolinone derivatives have also demonstrated antimicrobial activity. A study found that certain quinazolinones possess effective antibacterial properties against both gram-positive and gram-negative bacteria . The presence of the methoxy group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.

Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, quinazolinones have shown promise in anti-inflammatory applications. The structural modifications in compounds like this compound can influence their binding affinity to inflammatory mediators, potentially leading to reduced inflammation in various conditions .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features. The methoxy substitution at the para position of the benzyl group significantly affects its pharmacological profile. Comparative studies with similar quinazoline derivatives reveal that variations in substituents can lead to substantial differences in biological activity.

Compound NameStructureNotable Activity
2-(4-methoxybenzylamino)-6-phenoxyquinazolin-4(1H)-oneStructureAnticancer activity
2-(dimethylamino)-6-(trifluoromethyl)quinazolin-4(3H)-oneStructureAntimycobacterial properties
2-(chlorobenzylamino)-6-fluoroquinazolin-4(1H)-oneStructurePotential anti-inflammatory effects

Case Studies

Several case studies highlight the biological activities of quinazoline derivatives:

  • Anticancer Activity : A study by Cai et al. explored urea derivatives of the quinazoline scaffold against aurora kinases, revealing IC50 values in the nanomolar range for several compounds, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Research conducted by Babu et al. demonstrated that specific quinazolinones exhibited significant activity against multi-drug resistant strains of Mycobacterium tuberculosis, emphasizing their potential as novel therapeutic agents against resistant infections .
  • Anti-inflammatory Potential : A review highlighted that certain quinazoline derivatives could inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Properties

CAS No.

61741-42-2

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16-18-14-5-3-2-4-13(14)15(20)19-16/h2-9H,10H2,1H3,(H2,17,18,19,20)

InChI Key

LAYOKADKDXOBCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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